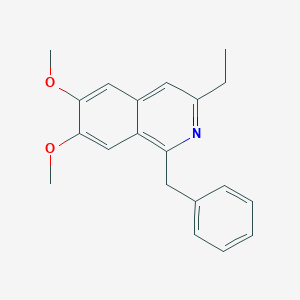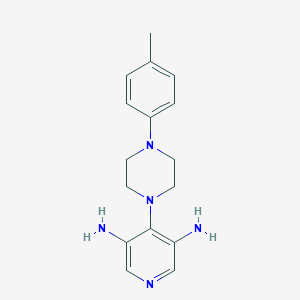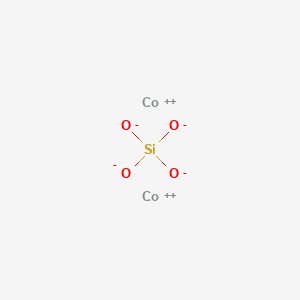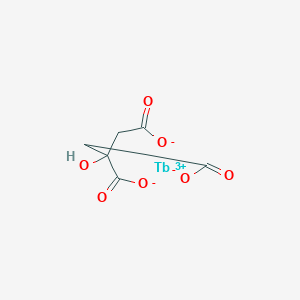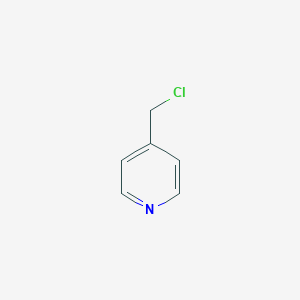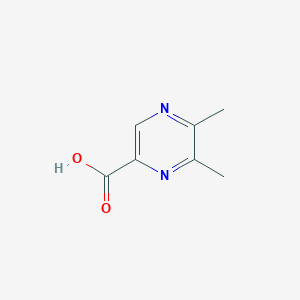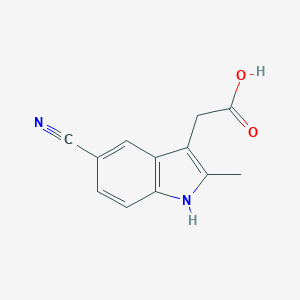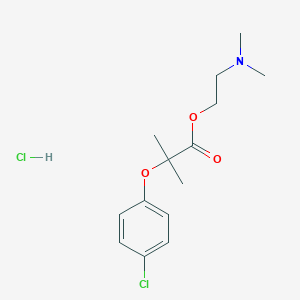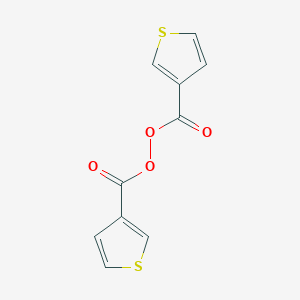![molecular formula C12H21NO6 B078765 Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 14891-08-8](/img/structure/B78765.png)
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Übersicht
Beschreibung
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, also known as E3EP, is an organic compound with a molecular formula of C9H17NO4. It is a colorless liquid with a sweet, fruity odor. E3EP is a versatile compound, used in a variety of applications, from pharmaceuticals to food additives.
Wissenschaftliche Forschungsanwendungen
Application in Neuroscience
EEDQ has been used as a tool to probe CNS receptor function .
Method of Application
EEDQ is used to irreversibly block central dopamine (DA) receptors . The irreversible nature of this blockage allows for the study of receptor function over time, without the confounding factor of receptor reactivation .
Results and Outcomes
The use of EEDQ has generated important new insights into the function of several CNS receptors, with special emphasis on dopamine (DA) receptors . For example, it has been used to determine the relationship between receptor occupancy and response for agonists at CNS receptors mediating various functional effects .
Application in Antiviral Research
Indole derivatives, which are structurally similar to your compound, have shown potential as antiviral agents .
Method of Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results and Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Chemical Synthesis
Ethyl bromoacetate, a compound similar to “Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate”, has been used in the synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide .
Method of Application
Ethyl bromoacetate was added dropwise under stirring to a solution of pyridine in ethanol. The reaction mixture was stirred for 1 h and left overnight. The solvent was removed in a vacuum; diethyl ether was added to the obtained oil and mixed .
Results and Outcomes
The reaction resulted in the formation of 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide .
Application in Antifungal Research
Indole derivatives, which are structurally similar to your compound, have shown potential as antifungal agents .
Method of Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antifungal agents .
Results and Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against several types of fungi with IC 50 values ranging from 5 to 10 μmol/L .
Application in Antibacterial Research
Indole derivatives, which are structurally similar to your compound, have shown potential as antibacterial agents .
Method of Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antibacterial agents .
Results and Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against several types of bacteria with IC 50 values ranging from 5 to 10 μmol/L .
Eigenschaften
IUPAC Name |
ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAAZZKJCGKKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402662 | |
| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
CAS RN |
14891-08-8 | |
| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

